6-Phosphoglucono-delta-lactone-13C6
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Overview
Description
6-Phosphoglucono-delta-lactone-13C6 is a labeled compound used in various biochemical and metabolic studies. It is an isotopically labeled form of 6-phosphoglucono-delta-lactone, which is an intermediate in the pentose phosphate pathway. This pathway is crucial for cellular processes, including the production of NADPH and ribose-5-phosphate, which are essential for biosynthetic reactions and nucleotide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phosphoglucono-delta-lactone-13C6 can be synthesized from glucose-6-phosphate through the action of glucose-6-phosphate dehydrogenase. The reaction involves the oxidation of glucose-6-phosphate to 6-phosphoglucono-delta-lactone, which can then be labeled with carbon-13 isotopes to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes, where genetically engineered microorganisms are employed to produce the labeled compound. These microorganisms are cultured in media containing carbon-13 labeled glucose, which is then metabolized to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Phosphoglucono-delta-lactone-13C6 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase.
Hydrolysis: The lactone ring can be hydrolyzed to form 6-phosphogluconic acid.
Common Reagents and Conditions
Major Products Formed
6-Phosphogluconate: Formed through the oxidation of this compound.
6-Phosphogluconic Acid: Formed through the hydrolysis of the lactone ring.
Scientific Research Applications
6-Phosphoglucono-delta-lactone-13C6 is widely used in scientific research, particularly in the fields of:
Biochemistry: It is used to study the pentose phosphate pathway and the role of glucose-6-phosphate dehydrogenase.
Metabolic Studies: The labeled compound allows researchers to trace metabolic pathways and understand the flow of carbon atoms through different biochemical processes.
Medical Research: It is used to investigate metabolic disorders and the effects of genetic mutations on the pentose phosphate pathway.
Industrial Applications: It is employed in the production of labeled biomolecules for use in various industrial processes.
Mechanism of Action
6-Phosphoglucono-delta-lactone-13C6 exerts its effects through its role as an intermediate in the pentose phosphate pathway. It is produced by the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase. The compound is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase. This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and the maintenance of cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
6-Phosphoglucono-delta-lactone: The non-labeled form of the compound, which is also an intermediate in the pentose phosphate pathway.
6-Phosphogluconate: The oxidized form of 6-phosphoglucono-delta-lactone.
Glucose-6-phosphate: The precursor of 6-phosphoglucono-delta-lactone in the pentose phosphate pathway.
Uniqueness
The uniqueness of 6-phosphoglucono-delta-lactone-13C6 lies in its isotopic labeling, which allows researchers to trace the metabolic fate of the compound and study the dynamics of the pentose phosphate pathway in greater detail .
Properties
Molecular Formula |
C6H11O9P |
---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxo(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13)/t2-,3-,4+,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
IJOJIVNDFQSGAB-HULIUUBKSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C](=O)O1)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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